![molecular formula C14H13Cl2NO2S B7537786 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7537786.png)
3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various forms of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma and other types of cancer.
Wirkmechanismus
BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide works by binding to the active site of BTK and preventing its activation. This leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects:
3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. In preclinical studies, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Additionally, 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide has been shown to have a favorable safety profile, with minimal toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide is its specificity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. Additionally, this compound has shown promising results in preclinical studies and is currently undergoing clinical trials. However, one limitation of 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide is its potential for off-target effects, which may limit its efficacy in certain types of cancer.
Zukünftige Richtungen
There are a number of potential future directions for the development of 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide and other BTK inhibitors. One area of research is the identification of biomarkers that can be used to predict response to treatment. Additionally, there is interest in the development of combination therapies that target multiple signaling pathways in cancer cells. Finally, there is ongoing research into the development of more potent and selective BTK inhibitors that may have improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide involves a multi-step process that begins with the preparation of 3,4-dichlorobenzothiophene. This intermediate is then reacted with oxirane-2-carboxylic acid methyl ester to form the oxolane ring. The resulting compound is then reacted with N-methylmorpholine and 2-chloro-1,3-dimethylimidazolinium chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide has been shown to be effective in the treatment of various forms of cancer, including lymphoma, multiple myeloma, and solid tumors. This compound works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-9-4-1-5-10-11(9)12(16)13(20-10)14(18)17-7-8-3-2-6-19-8/h1,4-5,8H,2-3,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKLZIWVSSWBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.